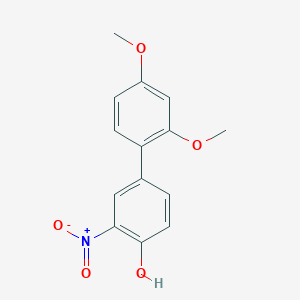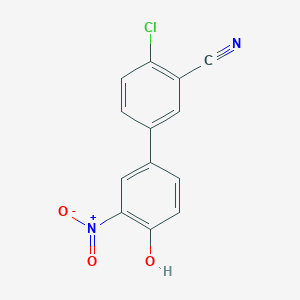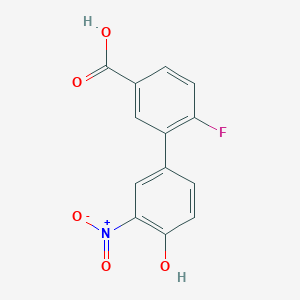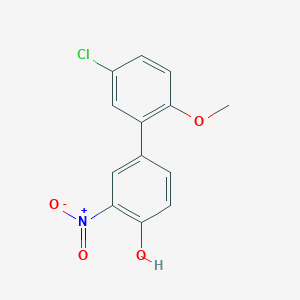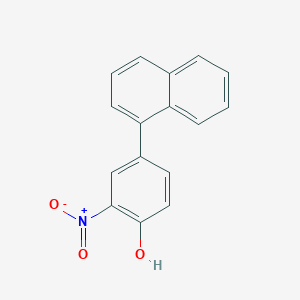
4-(4-Ethylthiophenyl)-2-nitrophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Ethylthiophenyl)-2-nitrophenol, 95% (4-ETNP) is a chemical compound with a wide range of applications in scientific research. It is a yellowish-orange crystalline solid with a melting point of 158-161°C and a molecular weight of 213.2 g/mol. 4-ETNP can be synthesized from thiophenol and nitrobenzene through a nitration reaction. It has been used in a variety of scientific research experiments due to its unique properties, such as its relatively low toxicity and its ability to act as a catalyst.
科学的研究の応用
4-(4-Ethylthiophenyl)-2-nitrophenol, 95% has been used in a variety of scientific research experiments due to its unique properties. It has been used as a catalyst in organic synthesis reactions, as a reagent in the synthesis of pharmaceuticals, and as a precursor in the synthesis of other compounds. It has also been used in the synthesis of polymers, as a dye in the production of pigments, and as a reagent in the synthesis of organic compounds.
作用機序
4-(4-Ethylthiophenyl)-2-nitrophenol, 95% acts as a catalyst in organic synthesis reactions. It facilitates the reactions by providing a favorable environment for the reactants to interact with each other. It does this by forming a complex with the reactants which stabilizes the reaction, thus allowing it to proceed more quickly and efficiently. This complex is formed through hydrogen bonding, electrostatic interactions, and other non-covalent interactions between the reactants and 4-(4-Ethylthiophenyl)-2-nitrophenol, 95%.
Biochemical and Physiological Effects
4-(4-Ethylthiophenyl)-2-nitrophenol, 95% has been found to have low toxicity in laboratory tests. In addition, it has been found to be non-carcinogenic and non-mutagenic. It has also been found to have no adverse effects on the environment when used in laboratory experiments.
実験室実験の利点と制限
The main advantage of using 4-(4-Ethylthiophenyl)-2-nitrophenol, 95% in laboratory experiments is that it is relatively non-toxic and non-carcinogenic. This makes it a safe and effective reagent for use in laboratory experiments. However, it should be noted that 4-(4-Ethylthiophenyl)-2-nitrophenol, 95% is not very soluble in water, and so it should be used with caution when working with aqueous solutions.
将来の方向性
Due to its unique properties, 4-(4-Ethylthiophenyl)-2-nitrophenol, 95% has the potential to be used in a variety of scientific research applications. Future research could focus on developing new methods for synthesizing 4-(4-Ethylthiophenyl)-2-nitrophenol, 95%, as well as exploring its potential applications in the synthesis of pharmaceuticals, polymers, and other compounds. In addition, further research could be conducted to investigate the biochemical and physiological effects of 4-(4-Ethylthiophenyl)-2-nitrophenol, 95%, as well as to determine its long-term safety and toxicity. Finally, research could be conducted to explore the potential of 4-(4-Ethylthiophenyl)-2-nitrophenol, 95% as a catalyst in organic synthesis reactions.
合成法
4-(4-Ethylthiophenyl)-2-nitrophenol, 95% can be synthesized from thiophenol and nitrobenzene through a nitration reaction. The reaction is carried out in the presence of an acid catalyst such as sulfuric acid, and the resulting product is 4-(4-Ethylthiophenyl)-2-nitrophenol, 95%. The reaction is typically conducted at temperatures of around 100°C and can be completed in a few hours. The reaction is typically conducted in an inert atmosphere such as nitrogen or argon to prevent oxidation of the reactants.
特性
IUPAC Name |
4-(4-ethylsulfanylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-2-19-12-6-3-10(4-7-12)11-5-8-14(16)13(9-11)15(17)18/h3-9,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPSYSOTPVQIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylthiophenyl)-2-nitrophenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382789.png)



![4-[Benzo(b)thiophen-2-yl]-2-nitrophenol, 95%](/img/structure/B6382814.png)
